An In-depth Technical Guide to tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
An In-depth Technical Guide to tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry
tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, identified by CAS Number 1008517-84-7, is a synthetic intermediate of significant value in the field of drug discovery and development.[1] Its structure is built upon the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, a heterocyclic scaffold recognized as a "privileged structure." This designation arises from the THIQ motif's frequent appearance in a wide array of pharmacologically active natural products and synthetic compounds, exhibiting activities ranging from anti-cancer to anti-hypertensive and anti-parkinsonian.[2][3]
The strategic placement of two key functional groups defines the utility of this molecule. The tert-butoxycarbonyl (Boc) group at the 2-position serves as a robust protecting group for the secondary amine, preventing unwanted side reactions while conferring favorable solubility in common organic solvents. More critically, the iodine atom at the 6-position of the aromatic ring acts as a versatile synthetic handle. As an aryl iodide, it is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile and predictable introduction of diverse molecular fragments. This capability is paramount for the systematic exploration of Structure-Activity Relationships (SAR), a cornerstone of modern medicinal chemistry.[4] This guide provides a comprehensive overview of its properties, synthesis, and core applications.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the effective use of any chemical intermediate. The key properties of tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate are summarized below. While exhaustive experimental data for this specific compound is not always publicly available, properties can be reliably inferred from closely related analogs and supplier specifications.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 1008517-84-7 | [1][5] |
| Molecular Formula | C₁₄H₁₈INO₂ | Calculated |
| Molecular Weight | 359.20 g/mol | Calculated |
| Appearance | Typically an off-white to yellow or brown solid. | Based on common analogs. |
| Solubility | Soluble in dichloromethane, ethyl acetate, THF, and DMF. Insoluble in water. | Inferred from structural features. |
| Stability & Storage | Stable under normal laboratory conditions. Store in a cool, dry, well-ventilated area away from light and strong oxidizing agents. For long-term storage, refrigeration under an inert atmosphere is recommended. | General chemical best practices.[6] |
Synthesis and Mechanistic Considerations
The synthesis of tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate can be approached through several established routes, typically involving the formation of the core THIQ structure, followed by protection and iodination, or by utilizing a pre-functionalized starting material.
Common Synthetic Strategy
A prevalent and logical approach begins with the commercially available 1,2,3,4-tetrahydroisoquinoline, proceeding through two key transformations: N-protection and subsequent electrophilic iodination.
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N-Boc Protection: The secondary amine of the THIQ core is nucleophilic and must be protected to prevent interference in subsequent steps and to direct the regioselectivity of the iodination. The reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or in a biphasic system with sodium bicarbonate is a highly efficient and standard method for introducing the Boc group. This reaction proceeds via nucleophilic attack of the nitrogen on a carbonyl carbon of Boc₂O, leading to the formation of the stable carbamate.
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Electrophilic Aromatic Iodination: With the nitrogen protected, the aromatic ring can be functionalized. Direct iodination is achieved using an electrophilic iodine source. A common and effective reagent system is iodine (I₂) in the presence of a strong oxidizing agent, such as periodic acid (H₅IO₆) or silver triflate. The oxidizing agent generates a highly electrophilic iodine species (e.g., I⁺), which is then attacked by the electron-rich aromatic ring. The Boc-protected aminoethyl group is an ortho-, para-director; however, steric hindrance from the alicyclic ring favors substitution at the 6-position, leading to the desired product.
The overall synthetic workflow is visualized below.
Experimental Protocol: A Model Suzuki-Miyaura Coupling
This section provides a representative, self-validating protocol for a Suzuki-Miyaura reaction, a cornerstone application for this intermediate.
Objective: To synthesize tert-butyl 6-(4-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Materials:
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tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq)
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4-Methoxyphenylboronic acid (1.2 eq)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
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Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
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1,4-Dioxane (solvent)
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Water (co-solvent)
Procedure:
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Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
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Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
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Reaction: Stir the mixture vigorously and heat to 80-90 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
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Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
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Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions must be taken. Based on data from structurally related compounds, tert-butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate should be handled with care. [7][8]
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.
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Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed. [7][8]* Storage: Store in a tightly sealed container in a cool, dry place.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 6, 2026, from [Link]
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Larik, F. A., et al. (2017). Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30. ACS Omega, 2(7), 3985–3993. Available at: [Link]
-
PubChem. (n.d.). Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13199-13224. Available at: [Link]
-
Anichem. (n.d.). TERT-BUTYL 5-HYDROXY-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Guichard, G., et al. (2007). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses, 84, 194. Available at: [Link]
-
PubMed. (2005). Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. Bioorganic & Medicinal Chemistry, 13(19), 5645-5656. Available at: [Link]
-
Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Available at: [Link]
-
RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved January 6, 2026, from [Link]
-
Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]
-
ResearchGate. (2002). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Retrieved January 6, 2026, from [Link]
- Google Patents. (1998). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
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National Institutes of Health. (2017). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[1][9]Fused Indole Heterocycles. The Journal of Organic Chemistry, 82(21), 11595–11606. Available at: [Link]
Sources
- 1. 1008517-84-7|tert-Butyl 6-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate|BLD Pharm [bldpharm.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. appchemical.com [appchemical.com]
- 6. CAS 1196154-55-8 | Tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate - Synblock [synblock.com]
- 7. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H19NO3 | CID 10060623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-coupled Estrogen Receptor GPR30 - PMC [pmc.ncbi.nlm.nih.gov]
